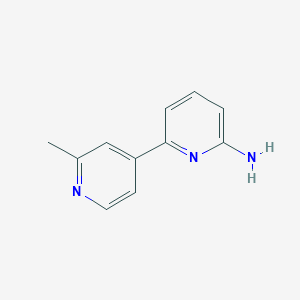
6-(2-Methylpyridin-4-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Methylpyridin-4-yl)pyridin-2-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of two pyridine rings, one of which is substituted with a methyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylpyridin-4-yl)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the crystallization of 2-amino-6-methylpyridine from acetone, followed by drying under vacuum at around 45°C. Alternatively, the compound can be kept in contact with sodium hydroxide pellets for three hours, with occasional shaking, followed by decanting and fractional distillation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Methylpyridin-4-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may produce halogenated pyridines or alkylated derivatives.
Aplicaciones Científicas De Investigación
6-(2-Methylpyridin-4-yl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mecanismo De Acción
The mechanism of action of 6-(2-Methylpyridin-4-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. For example, it may inhibit protein kinases or modulate receptor activity, leading to changes in cellular signaling and function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-(2-Methylpyridin-4-yl)pyridin-2-amine include:
2-(6-Methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: This compound is a member of the quinazoline class and is known for its kinase inhibitory activity.
2-Amino-6-methylpyridine:
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two pyridine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H11N3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
6-(2-methylpyridin-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H11N3/c1-8-7-9(5-6-13-8)10-3-2-4-11(12)14-10/h2-7H,1H3,(H2,12,14) |
Clave InChI |
NULODHQQAYGXPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1)C2=NC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205251.png)
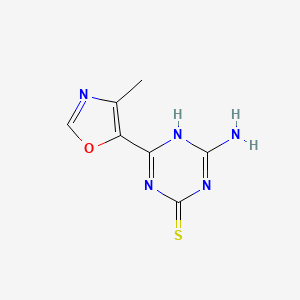
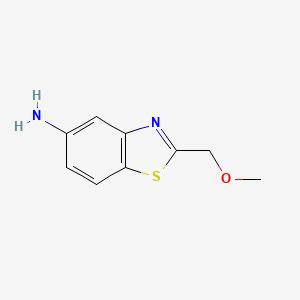
![Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate](/img/structure/B13205260.png)
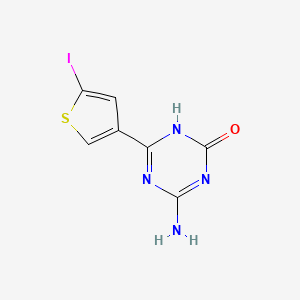

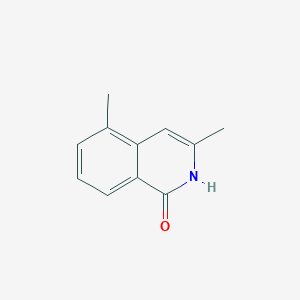
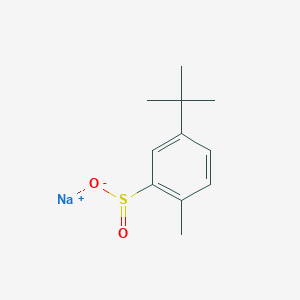
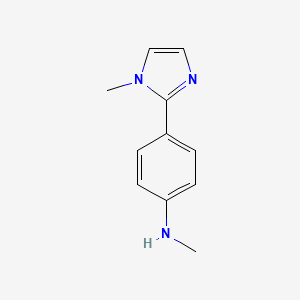
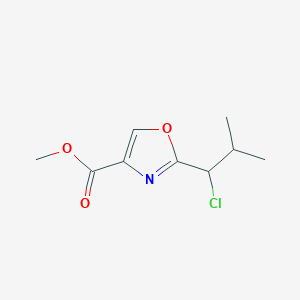
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13205318.png)
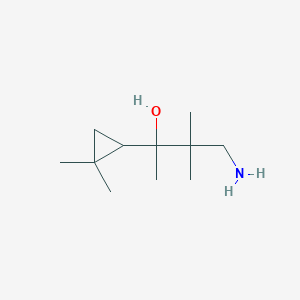

![3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13205331.png)
